(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate
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Overview
Description
(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate is a complex organic compound characterized by the presence of a morpholine ring, a nitro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the morpholine ring through a nucleophilic substitution reaction. The final step involves the condensation of the intermediate with 4-methylbenzoic acid under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the morpholine ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate involves its interaction with specific molecular targets. The nitro group and morpholine ring are key functional groups that enable the compound to bind to and modulate the activity of enzymes or receptors. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- N,N-Diisopropylethylamine
Uniqueness
(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate is unique due to its combination of a morpholine ring, nitro group, and benzoate ester. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H19N3O5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-methylbenzoate |
InChI |
InChI=1S/C19H19N3O5/c1-14-2-5-16(6-3-14)19(23)27-20-13-15-4-7-17(18(12-15)22(24)25)21-8-10-26-11-9-21/h2-7,12-13H,8-11H2,1H3/b20-13+ |
InChI Key |
GRLXBOLSGWTWCM-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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